molecular formula C13H11ClN2 B7798904 2-Phenylbenzimidazole hydrochloride

2-Phenylbenzimidazole hydrochloride

Cat. No.: B7798904
M. Wt: 230.69 g/mol
InChI Key: XGNMSNJWJMNCAT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Chemistry

The journey of benzimidazole chemistry began in 1872 when Hoebrecker first synthesized a benzimidazole derivative. A few years later, Ladenburg and his team synthesized the same molecule through a different method, laying the early groundwork for this significant class of heterocyclic compounds. A pivotal moment in the history of benzimidazole was the discovery that the 5,6-dimethylbenzimidazole (B1208971) unit is a part of the vitamin B12 structure. instras.com This finding sparked considerable interest in the field.

Initially, the synthesis of benzimidazoles involved the reduction of 2-nitro-4-methylacetanilide. Over the years, synthetic methodologies have evolved significantly. A common and versatile method that emerged is the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives like aldehydes, followed by oxidation. wikipedia.orgrsc.org The first paper on the antibacterial properties of benzimidazoles was published in 1944 by Goodman and Nancy Hart, which was followed by further research by Woolley on their antibacterial activity against E. coli and Streptococcus lactis. ijarsct.co.in

The mid-20th century saw the discovery of the biological activities of various benzimidazole derivatives. In the 1950s, a benzimidazole derivative with opioid agonist properties, etonitazene, was discovered. ijarsct.co.in The 1960s brought the discovery of benzimidazole derivatives as proton pump inhibitors and as potent decouplers of oxidative phosphorylation. ijarsct.co.in The development of the first benzimidazole anthelmintic agent, thiabendazole, in 1961 marked a significant milestone. ijarsct.co.in This was followed by the invention of other important anthelmintics like mebendazole (B1676124) in 1971 and albendazole (B1665689) in 1975. ijarsct.co.in

The "benzimidazole" ring system is now recognized as a "privileged" scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. ijarsct.co.innih.gov This has led to the development of numerous drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, anticancer, and antihypertensive agents. rsc.orgijarsct.co.in The continuous exploration of new synthetic routes and the investigation of the vast pharmacological potential of benzimidazole derivatives underscore the enduring importance of this chemical entity in modern drug discovery. nih.govorganic-chemistry.org

Significance of 2-Phenylbenzimidazole (B57529) Hydrochloride as a Core Chemical Scaffold

2-Phenylbenzimidazole, and by extension its hydrochloride salt, holds a significant position in contemporary chemical research as a core structural motif. This significance stems from its versatile applications and the unique properties endowed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, with a phenyl substituent at the 2-position. rsc.orgnih.gov

As a fundamental building block, 2-phenylbenzimidazole serves as a key intermediate in the synthesis of a wide array of more complex molecules with diverse biological activities. chemimpex.com Its structure allows for modifications at various positions, enabling the creation of libraries of compounds for drug discovery and development. nih.govresearchgate.net For instance, derivatives of the 2-phenylbenzimidazole scaffold have been investigated for their potential as anticancer agents, specifically as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.gov Research has also explored its use in developing novel inhibitors of NF-κB, a protein complex that plays a key role in inflammation. nih.gov

The benzimidazole core itself is considered a "pharmacophore," a molecular framework that is responsible for a drug's pharmacological activity. ijpcbs.comrsc.org The addition of the phenyl group at the 2-position further enhances its versatility, allowing for a range of interactions with biological targets. nih.govnih.gov The structural rigidity and aromatic nature of the 2-phenylbenzimidazole scaffold contribute to its ability to participate in π-π stacking and hydrogen bonding interactions with various enzymes and receptors. nih.gov

Beyond its role in medicinal chemistry, 2-phenylbenzimidazole and its derivatives have found applications in materials science. For example, it is utilized in the formulation of sunscreens and other cosmetic products due to its ability to absorb UV radiation. chemimpex.com Furthermore, its thermal stability and unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs). chemimpex.com

The hydrochloride salt of 2-phenylbenzimidazole is often used to improve the solubility and handling of the parent compound, which is crucial for its application in various research and development settings.

Scope and Research Objectives of the Academic Investigation

The primary objective of academic investigations into 2-phenylbenzimidazole hydrochloride is to explore its chemical properties and potential applications, particularly in the realm of medicinal chemistry and materials science. Research in this area is multifaceted and driven by several key goals.

A significant focus of research is the synthesis of novel derivatives based on the 2-phenylbenzimidazole scaffold. researchgate.netnih.gov This involves modifying the core structure by introducing various substituents on the phenyl ring and the benzimidazole nucleus. The aim is to create a diverse library of compounds with potentially enhanced biological activity or specific material properties. nih.govresearchgate.net

A major research objective is the evaluation of the biological activity of these newly synthesized derivatives. This includes screening for a wide range of pharmacological effects, such as:

Anticancer activity: Many studies focus on the potential of 2-phenylbenzimidazole derivatives to inhibit cancer cell growth. nih.govresearchgate.netnih.gov A key target in this area is the inhibition of enzymes like VEGFR-2, which is crucial for tumor angiogenesis. researchgate.netnih.gov

Anti-inflammatory activity: Researchers are investigating the ability of these compounds to modulate inflammatory pathways, for example, by inhibiting NF-κB. nih.gov

Antimicrobial and antiviral properties: The benzimidazole core is known for its broad-spectrum antimicrobial activity, and research continues to explore new derivatives with enhanced efficacy. ijpcbs.comrsc.org

Another critical research objective is to establish structure-activity relationships (SAR) . nih.govnih.govnih.gov By systematically altering the structure of 2-phenylbenzimidazole derivatives and evaluating their biological activity, researchers can identify the key molecular features responsible for their therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates.

In the field of materials science, research objectives include:

Investigating photophysical and photochemical properties: This includes studying the UV absorption and fluorescence characteristics of 2-phenylbenzimidazole and its derivatives for applications such as sunscreens. nih.gov

Developing advanced materials: The thermal stability and electronic properties of these compounds are being explored for their potential use in organic electronics, such as OLEDs. chemimpex.com

Furthermore, academic investigations often involve computational studies , such as molecular docking, to understand the binding interactions of 2-phenylbenzimidazole derivatives with their biological targets at the molecular level. researchgate.netnih.govrsc.org This provides valuable insights for the design of new and more effective compounds.

Data Tables

Table 1: Physical and Chemical Properties of 2-Phenylbenzimidazole

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀N₂ chemicalbull.com
Molecular Weight 194.23 g/mol chemicalbull.com
Appearance White to beige-grey powder and/or chunks chemicalbook.com
Melting Point 293-296 °C chemicalbook.comsigmaaldrich.com
Solubility Slightly soluble in water, soluble in alcohol chemicalbull.comchemicalbook.com
Form Solid chemicalbull.comsigmaaldrich.com

Table 2: Synthesis of 2-Phenylbenzimidazole Derivatives

ReactantsCatalyst/ConditionsProductReference(s)
o-Phenylenediamine, Benzaldehyde (B42025)NH₄Cl, CHCl₃, Room Temperature2-Phenylbenzimidazole nih.gov
o-Phenylenediamine, BenzaldehydeFluorophosphoric acid (5 mol%), Ethanol, Room Temperature2-Phenylbenzimidazole researchgate.net
o-Phenylenediamine, Aromatic AldehydesPhosphoric acid, Methanol, Thermal conditions1-Benzyl-2-phenyl-benzimidazole derivatives rsc.org
2-Aminobenzylamines, AldehydesOxone, Room Temperature2-Substituted benzimidazoles organic-chemistry.org
o-Phenylenediamine, BenzaldehydeMgO@DFNS, Greener conditions2-Phenylbenzimidazole rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.ClH/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;/h1-9H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNMSNJWJMNCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34535-90-5
Record name 2-Phenylbenzimidazole hydrochloride
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Synthetic Methodologies and Advanced Reaction Strategies for 2 Phenylbenzimidazole Hydrochloride and Its Derivatives

Conventional Synthetic Routes to the 2-Phenylbenzimidazole (B57529) Core Structure

Traditional methods for synthesizing the 2-phenylbenzimidazole core have been well-established for decades. These routes typically involve condensation reactions that form the imidazole (B134444) ring fused to a benzene (B151609) ring.

Condensation Reactions of o-Phenylenediamine (B120857) with Benzoic Acid and its Derivatives

A foundational method for synthesizing the 2-phenylbenzimidazole core is the condensation of o-phenylenediamine with benzoic acid or its derivatives. This reaction is typically carried out under acidic conditions and often requires elevated temperatures to drive the dehydration and subsequent cyclization. researchgate.netdergipark.org.tr

One common approach involves heating o-phenylenediamine and benzoic acid in the presence of a strong acid, such as polyphosphoric acid or hydrochloric acid. dergipark.org.trjapsonline.com For instance, heating a mixture of o-phenylenediamine and benzoic acid with 20% hydrochloric acid in a sealed tube at 145-150°C for four hours yields 2-phenylbenzimidazole. japsonline.com Similarly, the condensation of o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at 200°C for two hours produces 4-(1H-benzimidazol-2-yl)benzenamine in a 70% yield. semanticscholar.org The use of p-toluenesulfonic acid as a catalyst in toluene (B28343) has also been reported, with the reaction being refluxed for 2-3 hours. orientjchem.org

The general mechanism involves the initial formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the benzimidazole (B57391) ring. The use of various substituted benzoic acids allows for the introduction of different functional groups at the 2-position of the benzimidazole core.

Table 1: Examples of Condensation Reactions with Benzoic Acid Derivatives

o-Phenylenediamine DerivativeBenzoic Acid DerivativeCatalyst/ConditionsProductYield (%)Reference
o-PhenylenediamineBenzoic Acid20% HCl, 145-150°C, 4h2-Phenylbenzimidazole6% (crude) japsonline.com
o-Phenylenediamine4-Aminobenzoic Acido-Phosphoric acid, 200°C, 2h4-(1H-benzimidazol-2-yl)benzenamine70% semanticscholar.org
o-PhenylenediamineSalicylic Acidp-TsOH, Toluene, reflux, 2-3h2-(2-Hydroxyphenyl)benzimidazole- orientjchem.org
4-Methyl-1,2-phenylenediamineFormic AcidZnO nanoparticles, 70°C5-Methyl-1H-benzimidazole94% semanticscholar.org
4-Methoxy-1,2-phenylenediamineFormic AcidZnO nanoparticles, 70°C5-Methoxy-1H-benzimidazole98% semanticscholar.org

Note: Yields can vary significantly based on reaction conditions and purification methods.

Cyclization Reactions with Aldehydes (e.g., Benzaldehyde) under Oxidative Conditions

Another widely employed method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamine with aldehydes, such as benzaldehyde (B42025), under oxidative conditions. researchgate.net This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. orientjchem.org

Various oxidizing agents can be used to facilitate this transformation. Air oxidation is possible, but the reaction is often more efficiently carried out using specific oxidants. researchgate.net Sodium metabisulfite (B1197395) (Na₂S₂O₅) has been used as an effective oxidizing agent. researchgate.netresearchgate.net In a typical procedure, o-phenylenediamine is reacted with benzaldehyde in the presence of sodium metabisulfite. researchgate.net A patent describes a method where o-phenylenediamine and sodium bisulfite are heated in water to 80-90°C, followed by the addition of benzaldehyde, resulting in a 96.3% yield of 2-phenylbenzimidazole. google.com

Other oxidative systems include hydrogen peroxide in the presence of an acid like HCl in acetonitrile (B52724) at room temperature, which offers short reaction times and excellent yields. organic-chemistry.org Supported gold nanoparticles (Au/TiO₂) have also been shown to be effective catalysts for the selective reaction between o-phenylenediamine and aldehydes at ambient conditions. nih.gov

Table 2: Examples of Cyclization Reactions with Aldehydes

o-Phenylenediamine DerivativeAldehydeOxidant/Catalyst/ConditionsProductYield (%)Reference
o-PhenylenediamineBenzaldehydeNa₂S₂O₅, DMF, 3-4.5h2-Phenylbenzimidazole- researchgate.net
o-Phenylenediamine4-Chlorobenzaldehydet-Butyl nitrite, THF, 25°C, 0.5h2-(4-Chlorophenyl)benzimidazole80% semanticscholar.org
o-PhenylenediamineBenzaldehydeNa₂S₂O₅, Water, 80-90°C2-Phenylbenzimidazole96.3% google.com
o-PhenylenediamineBenzaldehydeAu/TiO₂, CHCl₃:MeOH (3:1), ambient2-PhenylbenzimidazoleHigh nih.gov
o-PhenylenediamineBenzaldehydeH₂O₂, HCl, Acetonitrile, room temp.2-PhenylbenzimidazoleExcellent organic-chemistry.org
o-Phenylenediamine4-Chlorobenzaldehydep-TsOH, DMF, 80°C, 2-3h2-(4-Chlorophenyl)benzimidazole- orientjchem.org

Note: The choice of oxidant and reaction conditions can significantly influence the reaction outcome and yield.

Synthesis via Reactions with Nitriles

The synthesis of 2-phenylbenzimidazoles can also be achieved through reactions involving nitriles. This method offers an alternative pathway to the benzimidazole core. The reaction of o-phenylenediamine with nitriles can be catalyzed by various reagents. One approach involves the reaction of N-phenylbenzimino chloride with o-phenylenediamine to produce 2-phenylbenzimidazole. researchgate.net

Another strategy involves the use of trichloroacetimidate, which reacts with o-phenylenediamine at room temperature to yield 2-trichloromethyl benzimidazole. This intermediate can then serve as a precursor for 2-carboxybenzimidazoles. researchgate.net

Modern and Green Chemistry Approaches in 2-Phenylbenzimidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions for the preparation of 2-phenylbenzimidazoles. sciforum.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.netjocpr.com This technique has been successfully applied to the synthesis of 2-phenylbenzimidazole and its derivatives. researchgate.net

For example, the condensation of o-phenylenediamine with aromatic carboxylic acids can be efficiently carried out under microwave irradiation. sciforum.net In one reported method, a mixture of o-phenylenediamine and a carboxylic acid was irradiated in a domestic microwave oven for 5-9 minutes at 160-560 W. researchgate.net Zeolite has also been used as a catalyst for the reaction of 1,2-diaminobenzene with arylcarboxylic acids under microwave irradiation. dergipark.org.tr The first reported microwave-assisted synthesis of benzimidazoles involved the reaction of 1,2-diaminobenzenes with ethyl acetoacetate (B1235776) or ethyl benzoylacetate on solid mineral supports in a dry media. dergipark.org.tr

Solvent-Free Reaction Conditions

Solvent-free reactions, or "dry media" reactions, are a key aspect of green chemistry as they reduce or eliminate the use of hazardous organic solvents. sciforum.net These conditions have been successfully applied to the synthesis of 2-phenylbenzimidazoles.

One approach involves the reaction of o-phenylenediamine with aldehydes under solvent-free conditions at 140°C. semanticscholar.org Another method utilizes alumina, silica (B1680970) gel, or zeolite HY as a catalyst for the reaction of o-phenylenediamine with carboxylic acids under solvent-free and microwave irradiation conditions. researchgate.net A solvent-free cobalt- or iron-catalyzed redox condensation of 2-nitroanilines and benzylamines has also been developed to afford 2-aryl benzimidazoles. organic-chemistry.org

Table 3: Comparison of Conventional vs. Modern Synthetic Approaches

Synthetic ApproachTypical ConditionsAdvantagesDisadvantages
Conventional Heating High temperatures, long reaction times, often uses strong acids and organic solvents. researchgate.netjapsonline.comWell-established and widely applicable.Harsh reaction conditions, often low yields, and use of hazardous materials. jocpr.com
Microwave-Assisted Rapid heating, shorter reaction times (minutes vs. hours). researchgate.netsciforum.netIncreased reaction rates, higher yields, cleaner reactions. jocpr.comRequires specialized microwave equipment.
Solvent-Free Reactions are conducted without a solvent, often with a solid support or catalyst. researchgate.netsemanticscholar.orgEnvironmentally friendly, reduced waste, simplified work-up. sciforum.netMay not be suitable for all substrates, potential for localized overheating.

Derivatization Strategies of the 2-Phenylbenzimidazole Core

The therapeutic potential of 2-phenylbenzimidazole can be modulated by introducing various functional groups onto its core structure. nih.gov Derivatization can occur at three main locations: the phenyl ring, the benzimidazole moiety, and the nitrogen atoms of the imidazole ring.

Introducing substituents at specific positions on the 2-phenyl ring is a key strategy for tuning the molecule's properties. A notable method for achieving this is through transition-metal-catalyzed C-H bond functionalization. For instance, highly regioselective monoarylation of 1-methyl-2-phenyl-1H-benzimidazole has been achieved using a ruthenium catalyst, [RuCl₂(p-cymene)]₂. thieme-connect.com This reaction, directed by the imidazole nitrogen, selectively activates a C-H bond at the ortho-position of the phenyl ring, leading to the formation of 2-(biphenyl-2-yl)benzimidazoles in good to excellent yields. thieme-connect.com This approach avoids the need for pre-functionalized substrates and offers a direct route to novel biaryl derivatives. The presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) on the phenyl ring has been shown to increase certain biological activities. ias.ac.in Conversely, electron-withdrawing groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) can decrease activity. ias.ac.in

The benzimidazole portion of the molecule can also be functionalized to create new derivatives. Substitutions are most common at the 5- (or 6-) position due to the electronic nature of the ring system. For example, 2-phenylbenzimidazole-5-sulfonic acid is synthesized by sulfonation of 2-phenylbenzimidazole with sulfuric acid or by starting with a sulfonated o-phenylenediamine. chemicalbook.comgoogle.com The introduction of a methyl group at the 5(6)-position has been noted as a contributing factor to influencing anticancer activity. ias.ac.in Further functionalization can be achieved by reacting the core structure with various reagents. For example, benzoyl chloride can be used to add a benzoyl group to the benzimidazole ring system. japsonline.com

The nitrogen atoms of the imidazole ring are common sites for derivatization. N-alkylation, using alkyl halides in the presence of a base, is a straightforward method to introduce alkyl chains of varying lengths. researchgate.netacs.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can facilitate this reaction. researchgate.net

A particularly important N-substitution reaction is the Mannich reaction, which yields N-Mannich bases. scielo.brnih.gov This typically involves the reaction of a 2-substituted benzimidazole, formaldehyde, and a secondary amine (such as morpholine, piperidine, or diethylamine). scielo.brchitkara.edu.inrasayanjournal.co.in The reaction links the secondary amine to the benzimidazole nitrogen via a methylene (B1212753) bridge derived from formaldehyde. scielo.br These Mannich bases have been synthesized from various 2-substituted benzimidazoles, including 2-phenylbenzimidazole and its sulfonated derivatives. scielo.brchitkara.edu.in The formation of Mannich bases can enhance properties like hydrophilicity. scielo.br

Table 2: Common Compound Names Mentioned

Compound Name Structure
2-Phenylbenzimidazole C₁₃H₁₀N₂
2-Phenylbenzimidazole hydrochloride C₁₃H₁₁ClN₂
Zirconyl(IV) chloride octahydrate ZrOCl₂·8H₂O
Titanium(IV) chloride TiCl₄
Tin(IV) chloride SnCl₄
Hafnium(IV) chloride HfCl₄
Sodium bisulfite NaHSO₃
Sodium metabisulfite Na₂S₂O₅
3,4-Diaminobenzenesulfonic acid C₆H₈N₂O₃S
Benzaldehyde C₇H₆O
o-Phenylenediamine C₆H₈N₂
2-Phenylbenzimidazole-5-sulfonic acid C₁₃H₁₀N₂O₃S
Ruthenium(II) chloride p-cymene (B1678584) dimer [RuCl₂(p-cymene)]₂
Formaldehyde CH₂O
Morpholine C₄H₉NO
Piperidine C₅H₁₁N

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylbenzimidazole Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy of 2-Phenylbenzimidazole (B57529) reveals distinct signals corresponding to the protons of the benzimidazole (B57391) and phenyl ring systems. While specific data for the hydrochloride salt is not extensively published, the analysis begins with the well-documented spectrum of the parent compound, 2-Phenylbenzimidazole. The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms in the imidazole (B134444) ring, which induces significant changes in the chemical shifts of nearby protons.

In a typical solvent like DMSO-d₆, the ¹H NMR spectrum of 2-Phenylbenzimidazole shows a characteristic broad singlet for the N-H proton at approximately 12.95 ppm. rsc.org The protons on the phenyl group and the benzimidazole core resonate in the aromatic region, typically between 7.20 and 8.20 ppm. rsc.org Protons ortho to the phenyl ring (H-2' and H-6') often appear as a doublet around 8.17 ppm, while the remaining phenyl protons (H-3', H-4', H-5') form a multiplet between 7.45 and 7.70 ppm. rsc.org The protons of the benzo part of the benzimidazole ring also show distinct multiplets. rsc.org

Upon formation of the hydrochloride salt, the protonation of the imidazole nitrogen leads to a more deshielded environment for the N-H protons, which would be expected to shift further downfield. The positive charge on the benzimidazolium ring would also influence the electron density of the entire aromatic system, causing downfield shifts for the adjacent protons (H-4, H-7) and, to a lesser extent, the other protons on the benzimidazole and phenyl rings.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for 2-Phenylbenzimidazole

Proton Assignment Chemical Shift (ppm) in DMSO-d₆ Multiplicity Reference
N-H ~12.98 Singlet (broad) rsc.orgchemicalbook.com
Phenyl (ortho) ~8.17-8.24 Multiplet/Doublet rsc.orgchemicalbook.com
Benzimidazole (H-4/H-7) ~7.58-7.72 Multiplet rsc.orgchemicalbook.com
Phenyl (meta, para) ~7.45-7.57 Multiplet rsc.orgchemicalbook.com
Benzimidazole (H-5/H-6) ~7.20-7.24 Multiplet rsc.orgchemicalbook.com

Note: Data is for the parent compound, 2-Phenylbenzimidazole. Shifts for the hydrochloride salt are expected to vary.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. For 2-Phenylbenzimidazole, the spectrum shows a distinct signal for the C2 carbon (the carbon between the two nitrogen atoms) at approximately 151.3 ppm in DMSO. rsc.org The remaining aromatic carbons of both the benzimidazole and phenyl rings appear in the range of 111 to 144 ppm. rsc.org

The formation of the hydrochloride salt and the resulting protonation and positive charge on the benzimidazole ring are expected to have a noticeable effect on the ¹³C NMR spectrum. The C2 carbon, being directly bonded to the protonated nitrogen, would likely experience a downfield shift. Similarly, the carbons of the benzimidazole ring (C4, C5, C6, C7, C3a, C7a) would be deshielded to varying degrees due to the influence of the cationic ring system. The effect on the phenyl ring carbons would be less pronounced but potentially observable.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 2-Phenylbenzimidazole

Carbon Assignment Chemical Shift (ppm) in DMSO-d₆ Reference
C2 (N-C-N) ~151.3 rsc.org
C3a/C7a (bridgehead) ~143.8, ~135.1 rsc.org
C1' (ipso-phenyl) ~130.2 rsc.org
Phenyl Carbons ~126.5 - ~129.9 rsc.org
Benzimidazole Carbons (C4-C7) ~111.5 - ~122.7 rsc.org

Note: Data is for the parent compound, 2-Phenylbenzimidazole. Shifts for the hydrochloride salt are expected to vary.

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange, that occur on the NMR timescale. oxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and coalescence of peaks, which provides information on the kinetics and thermodynamics of these processes. oxinst.com

For 2-Phenylbenzimidazole hydrochloride, several dynamic processes could potentially be investigated using VT-NMR. One such process is the restricted rotation around the single bond connecting the phenyl group to the C2 carbon of the benzimidazole ring. At low temperatures, this rotation might be slow enough to make the ortho protons (and meta protons) of the phenyl ring magnetically non-equivalent, leading to separate signals. As the temperature is raised, the rotation rate increases, and if it becomes fast enough, these signals will coalesce into a single, time-averaged peak. oxinst.com Studying the coalescence temperature allows for the calculation of the rotational energy barrier. lifesciencesite.com

Another process that could be studied is the rate of proton exchange involving the N-H protons of the benzimidazolium cation and any protic solvent or trace water. VT-NMR can help determine if the exchange is fast, slow, or intermediate on the NMR timescale. In a study of the related compound 2-(pyridin-2-yl)-1H-benzo[d]imidazole, VT-NMR was used to determine the activation energy for the rotation of different parts of the molecule, with coalescence temperatures observed between 283K and 303K. lifesciencesite.com Similar studies on this compound could provide fundamental insights into its conformational flexibility and intermolecular interactions in solution.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber, with peaks corresponding to specific functional groups.

For 2-Phenylbenzimidazole, the FTIR spectrum shows several characteristic bands. A prominent broad band in the region of 3400-2600 cm⁻¹ is typically assigned to the N-H stretching vibration, indicative of strong hydrogen bonding in the solid state. researchgate.netnih.gov Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. researchgate.net The region from 1625 to 1400 cm⁻¹ is complex, containing absorptions from C=N and C=C stretching vibrations within the fused aromatic ring system. researchgate.net

In this compound, the FTIR spectrum is expected to show significant differences, particularly in the N-H stretching region. The formation of the benzimidazolium cation (R₂NH₂⁺) typically gives rise to a very broad and strong absorption band in the 3000 to 2400 cm⁻¹ range, which corresponds to the N⁺-H stretch. This band often has superimposed smaller peaks from the aromatic C-H stretches. The C=N and C=C stretching vibrations may also shift slightly in position and intensity due to the change in the electronic structure of the ring upon protonation.

Table 3: Key FTIR Vibrational Bands for 2-Phenylbenzimidazole

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~3068 Aromatic C-H Stretch researchgate.net
~3440-2600 N-H Stretch (H-bonded) researchgate.netnih.gov
~1625 C=N Stretch researchgate.net
~1551-1480 C=C Aromatic Ring Stretch researchgate.net
~1311 C-N Stretch researchgate.net

Note: Data is for the parent compound. The hydrochloride salt will exhibit different features, especially in the N-H stretching region.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that symmetric vibrations and non-polar bonds, which may be weak or absent in the FTIR spectrum, can be strong in the Raman spectrum.

The Raman spectrum of 2-Phenylbenzimidazole provides a detailed molecular fingerprint. Strong bands are typically observed for the aromatic C-H stretching vibrations around 3068 cm⁻¹. researchgate.net The C=N and C=C ring stretching modes also give rise to characteristic intense peaks, with a notable band often found near 1625 cm⁻¹. researchgate.net The symmetric "breathing" modes of the phenyl and benzimidazole rings, which involve the entire ring expanding and contracting, are often prominent in the Raman spectrum and provide valuable structural information.

Table 4: Key Raman Vibrational Bands for 2-Phenylbenzimidazole

Wavenumber (cm⁻¹) Vibrational Assignment Reference
~3068 Aromatic C-H Stretch researchgate.net
~1625 C-N Stretch researchgate.net
~1551, 1480 C=N Stretch researchgate.net
~872, 752 C-C in-plane bending researchgate.net

Note: Data is for the parent compound, 2-Phenylbenzimidazole.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are powerful tools for determining the molecular weight and elucidating the fragmentation pathways of chemical compounds. In the analysis of this compound, these techniques provide crucial information for confirming its identity and understanding its stability.

The molecular weight of this compound has been determined to be 230.69 g/mol . nih.gov High-resolution mass spectrometry provides a more precise measurement of the monoisotopic mass, which is calculated to be 230.0610761 Da. nih.gov

The fragmentation of 2-phenylbenzimidazole, the parent compound of the hydrochloride salt, has been studied to understand its structural components. Under mass spectrometry conditions, the molecular ion of 2-phenylbenzimidazole is observed at m/z 194. chemicalbook.com The fragmentation pattern reveals characteristic losses and rearrangements. Key fragment ions are observed at various mass-to-charge ratios, providing a fingerprint for the molecule's structure. For instance, significant peaks are often seen at m/z 193, corresponding to the loss of a hydrogen atom, and other fragments resulting from the cleavage of the phenyl and benzimidazole rings. chemicalbook.com The study of these fragmentation pathways is essential for the structural confirmation of related compounds and for identifying potential metabolites or degradation products. thermofisher.commdpi.comresearchgate.netlifesciencesite.com

Table 1: Mass Spectrometry Data for 2-Phenylbenzimidazole
Fragment Ion (m/z)Relative Intensity (%)Proposed Structure/Loss
194100.0Molecular Ion [M]+
19318.7[M-H]+
1673.6Further Fragmentation
1663.7Further Fragmentation
905.9Fragment of Benzimidazole Ring
775.0Phenyl Cation [C6H5]+

Data sourced from representative mass spectra of 2-phenylbenzimidazole. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule and to determine its absorption maxima (λmax). shu.ac.ukyoutube.comslideshare.netijprajournal.comnihs.go.jp The UV-Vis spectrum of 2-phenylbenzimidazole and its derivatives is characterized by distinct absorption bands that are influenced by the solvent and the pH of the solution. nih.gov

The electronic transitions in 2-phenylbenzimidazole primarily involve π → π* and n → π* transitions associated with the aromatic rings and the non-bonding electrons of the nitrogen atoms. shu.ac.ukyoutube.comslideshare.net These transitions give rise to strong absorption bands in the ultraviolet region. The specific wavelengths of these absorptions can provide insights into the conjugation and electronic structure of the molecule. researchgate.net For instance, the absorption properties of the related compound 2-phenylbenzimidazole-5-sulfonic acid have been shown to be highly dependent on pH. nih.govresearchgate.net

In a study of various benzimidazole derivatives, the maximum UV-Vis absorption peaks were analyzed to understand their nonlinear optical properties. researchgate.net The position and intensity of these peaks are crucial for such applications. Although specific λmax values for this compound were not detailed in the provided search results, the general principles of UV-Vis spectroscopy suggest that its spectrum would be similar to the parent compound, with potential shifts due to the protonation of the benzimidazole ring. pasg.nhs.uk

Table 2: Representative UV-Vis Absorption Data for Phenylbenzimidazole Derivatives
CompoundSolventλmax (nm)Reference
2-Phenylbenzimidazole-5-sulfonic acidAqueous (varying pH)~315-340 researchgate.net
2-PhenylbenzimidazoleEthanolNot Specified nih.gov

Note: Specific λmax for this compound requires direct experimental data.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination

For compounds in the benzimidazole family, single crystal X-ray analysis has been crucial in confirming their molecular structures and understanding intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, a study on 2-phenylbenzimidazole-5-sulfonic acid, a closely related compound, utilized single crystal X-ray diffraction to characterize its zwitterionic form and the role of lattice water molecules in its crystal packing. ias.ac.in While a specific single crystal structure of this compound was not found in the search results, this technique remains the gold standard for its definitive structural elucidation.

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. researchgate.netnih.gov The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

PXRD can be used to confirm the crystalline nature of this compound and to ensure that it exists as a single phase. researchgate.netnih.gov By comparing the experimental powder pattern to a calculated pattern from single crystal data or to a reference pattern, one can verify the identity of the material. nih.gov This method is also valuable for detecting the presence of any crystalline impurities or different polymorphic forms of the compound.

Table 3: Summary of Analytical Techniques and Their Applications
TechniqueInformation ObtainedRelevance to this compound
Mass Spectrometry (MS)Molecular Weight, Fragmentation PatternsConfirmation of identity, structural elucidation
High-Resolution MS (HRMS)Precise Molecular MassAccurate formula determination
UV-Visible SpectroscopyElectronic Transitions, Absorption MaximaUnderstanding electronic properties, purity assessment
Single Crystal X-ray DiffractionPrecise 3D Molecular StructureDefinitive structural confirmation, intermolecular interactions
Powder X-ray DiffractionCrystalline Phase, PurityPhase identification, quality control

Theoretical and Computational Chemistry of 2 Phenylbenzimidazole Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of 2-phenylbenzimidazole (B57529) hydrochloride. These methods, varying in computational cost and accuracy, offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-phenylbenzimidazole and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, are employed to determine the most stable molecular conformation (optimized geometry). researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. researchgate.net

Theoretical calculations using DFT have been shown to be consistent with experimental results from techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. researchgate.net Beyond geometry, DFT is used to calculate key electronic properties such as total energy, dipole moment, and the distribution of electronic charge, which dictates the molecule's polarity and interaction with other molecules. nih.gov Such studies are crucial for understanding the structure-property relationships in benzimidazole (B57391) derivatives. researchgate.net

Table 1: Example of DFT-Calculated Geometrical Parameters for a Benzimidazole Derivative

Parameter Bond Length (Å) / Angle (°)
C-N Bond Length 1.38
C=N Bond Length 1.32
N-C-N Angle 110.5
Phenyl-Benzimidazole Dihedral Angle 25.0

Note: This table contains representative data for a substituted benzimidazole derivative calculated using DFT methods. Actual values for 2-Phenylbenzimidazole hydrochloride may vary.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods like DFT. uni-muenchen.deucsb.edu These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for large molecules. wikipedia.orgnih.gov AM1 is an improvement over earlier methods like MNDO and is particularly useful for obtaining initial estimates of molecular geometries and electronic parameters. uomustansiriyah.edu.iq

AM1 simplifies the calculation by neglecting certain two-electron integrals and parameterizing others based on experimental data, such as heats of formation and dipole moments. uni-muenchen.deucsb.edu While not as accurate as DFT for final, precise results, AM1 is a valuable tool for initial conformational searches and for providing a starting point for more rigorous DFT optimization. ucsb.edu However, limitations exist, such as potential inaccuracies in describing hydrogen bonds and systematic errors in predicting basicities. ucsb.edu

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile or base, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the context of 2-phenylbenzimidazole, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The HOMO is often distributed over the benzimidazole and phenyl rings, while the LUMO location indicates the regions susceptible to electron acceptance. researchgate.netresearchgate.net

Table 2: Representative FMO Data for a Benzimidazole Derivative

Parameter Energy (eV)
HOMO Energy -6.2
LUMO Energy -1.5
HOMO-LUMO Gap (ΔE) 4.7

Note: These values are illustrative for a benzimidazole derivative and can be calculated using methods like DFT. The actual values for this compound will depend on the specific computational method and basis set used.

Understanding the distribution of electronic charge within the this compound molecule is essential for predicting its reactive behavior. Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify charge distribution. researchgate.netnih.gov

MEP maps provide a visual representation of the electrostatic potential on the electron density surface. Different colors indicate regions of varying charge: red typically signifies electron-rich, partially negative regions (likely sites for electrophilic attack), while blue indicates electron-poor, partially positive regions (likely sites for nucleophilic attack). For benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring are often identified as electron-rich centers, making them susceptible to protonation and interaction with electrophiles. researchgate.netnih.gov This analysis helps in identifying the reactive centers of the molecule and understanding its intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations (e.g., for Surface Adsorption Mechanisms)

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org For this compound, MD simulations are particularly valuable for investigating its behavior in complex environments, such as its adsorption onto a metal surface, which is relevant to its application as a corrosion inhibitor. nih.gov

In a typical MD simulation for surface adsorption, the molecule is placed in a simulation box with a surface (e.g., a steel surface) and a solvent (e.g., aqueous HCl). nih.gov The simulation calculates the trajectories of the atoms based on a given force field, providing insights into the adsorption process at an atomistic level. frontiersin.org These simulations can reveal the orientation of the molecule on the surface, the nature of the interactions (physisorption vs. chemisorption), and the formation of a protective layer. nih.gov For benzimidazole derivatives, studies have shown that the flat orientation of the molecule, facilitated by the π-electrons of the aromatic rings, promotes effective adsorption and surface coverage. nih.gov

Ab Initio Calculations for Excited States and Luminescence Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the excited states and photophysical properties of molecules like this compound. nih.govusc.edu Methods such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are used to calculate the energies of electronic excited states and predict absorption and emission (luminescence) spectra. usc.eduepa.gov

These calculations can identify the nature of electronic transitions, such as π → π* or n → π*, which are responsible for the molecule's UV-Visible absorption and fluorescence. nih.govresearchgate.net For example, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths of transitions, which can be compared with experimental spectroscopic data. epa.govresearchgate.net Understanding the excited-state behavior is crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes, where the luminescence properties of benzimidazole derivatives are exploited. epa.gov

Elucidation of Structure-Property Relationships through Computational Data

Computational chemistry provides powerful tools for understanding the intricate relationship between the molecular structure of this compound and its various physicochemical and biological properties. Through methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, researchers can predict and rationalize the behavior of this compound at a molecular level.

Detailed research findings from computational studies have revealed key insights into the electronic structure, reactivity, and interaction of 2-phenylbenzimidazole derivatives with biological targets. These studies are crucial for designing novel compounds with enhanced activities.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-phenylbenzimidazole. nih.govresearchgate.net These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

One of the key applications of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. nih.gov

Computational studies on 2-phenylbenzimidazole derivatives have utilized methods such as Natural Bond Orbital (NBO) analysis and Mulliken charge distribution to understand electron transfer mechanisms. nih.gov These analyses help in identifying the reactive sites within the molecule and how substitutions on the benzimidazole or phenyl rings can alter the electronic properties and, consequently, the molecule's behavior. researchgate.net

Computed Molecular Properties of this compound

This table presents fundamental molecular properties of this compound computed using various computational methods.

PropertyValueComputational Method/Source
Molecular Formula C13H11ClN2PubChem
Molecular Weight 230.69 g/mol PubChem 2.2
Exact Mass 230.0610761 DaPubChem 2.2
Topological Polar Surface Area 28.7 ŲCactvs 3.4.8.18
Heavy Atom Count 16Cactvs 3.4.8.18
Formal Charge 0PubChem
Complexity 211Cactvs 3.4.8.18
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 2PubChem
Compound Is Canonicalized YesPubChem

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in modern drug design, enabling the prediction of biological activity based on the chemical structure of a compound. mdpi.com For 2-phenylbenzimidazole and its analogs, QSAR models have been developed to correlate their structural features with activities such as anticancer and antimicrobial effects. researchgate.netmdpi.comnih.gov

These models are built using a set of molecular descriptors that quantify various aspects of the molecule's structure, including steric, electronic, and physicochemical properties. mdpi.com Multiple Linear Regression (MLR) is a common statistical method used to derive a mathematical equation that relates these descriptors to the observed biological activity. researchgate.net

For instance, a QSAR study on a series of 2-phenylbenzimidazole derivatives might reveal that specific substitutions at certain positions on the benzimidazole ring lead to enhanced biological activity. researchgate.net The developed QSAR models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthesis of more potent compounds. nih.govacs.org The predictive power of these models is often validated using techniques like leave-one-out cross-validation. mdpi.com

Key Molecular Descriptors in QSAR Studies of Benzimidazole Derivatives

This table highlights some of the important molecular descriptors that have been used in QSAR models for benzimidazole derivatives to predict their biological activities.

Descriptor CategorySpecific Descriptor ExamplesRelevance to Structure-Property Relationship
Electronic Dipole moment (μ) biolscigroup.us, HOMO energy (EHOMO) biolscigroup.us, LUMO energy (ELUMO), Electron affinity researchgate.netThese descriptors relate to the molecule's electronic distribution and its ability to participate in electrostatic interactions and chemical reactions.
Steric/Topological Molecular weight, Molecular volume, Surface areaThese descriptors are related to the size and shape of the molecule, which are crucial for its binding to a biological target.
Physicochemical LogP (lipophilicity) researchgate.net, Torsional free energy researchgate.netThese descriptors influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Molecular Docking and Dynamics

To gain a deeper understanding of the structure-property relationships at the atomic level, molecular docking and molecular dynamics (MD) simulations are employed. nih.govacs.org These computational techniques are particularly useful for studying the interactions between a ligand, such as a 2-phenylbenzimidazole derivative, and its biological target, which is often a protein or enzyme. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov MD simulations, on the other hand, provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. nih.gov

For example, docking studies of 2-phenylbenzimidazole derivatives into the active site of an enzyme can help to explain why certain structural modifications enhance inhibitory activity. researchgate.net This information is invaluable for the rational design of more effective therapeutic agents.

Coordination Chemistry and Metal Complexation of 2 Phenylbenzimidazole Hydrochloride

2-Phenylbenzimidazole (B57529) as a Ligand in Metal Coordination Compounds

2-Phenylbenzimidazole is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. Its derivatives are widely used in the synthesis of coordination compounds with various transition metals. zenodo.orgnih.gov The benzimidazole (B57391) ring system provides multiple coordination sites, and the phenyl substituent can be modified to tune the electronic and steric properties of the ligand. rsc.org This adaptability allows for the creation of a wide array of metal complexes with tailored characteristics. zenodo.orgrsc.org

The coordination of 2-phenylbenzimidazole to a metal center can significantly enhance the biological activity of the ligand. This is attributed to the theory of chelation, where complex formation reduces the polarity of the metal ion, allowing for greater delocalization of π-electrons and increased lipophilicity. nih.gov Benzimidazole derivatives, when complexed with metals, have shown promise as anticancer and antimicrobial agents. nih.govnih.govnih.gov

In the context of luminescent materials, 2-phenylbenzimidazole is an attractive scaffold for cyclometalating ligands. rsc.org Its derivatives have been successfully incorporated into iridium(III) and platinum(II) complexes, which are known for their applications as triplet emitters in organic light-emitting diodes (OLEDs). rsc.org The good electron mobility and excellent thermal stability of benzimidazole-based materials make them suitable for use as host materials for phosphors in OLEDs. rsc.org

Synthesis and Characterization of Diverse Metal Complexes

The synthesis of metal complexes with 2-phenylbenzimidazole derivatives can be achieved through various methods, including solvothermal techniques and direct reactions between the ligand and metal salts. nih.govnih.gov Characterization of these complexes is typically performed using a suite of analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction to elucidate their structures and properties. nih.govresearchgate.net

Cobalt(III) complexes featuring benzimidazole-derived ligands have been synthesized and structurally characterized. For instance, the reaction of a 2-aminobenzimidazole-thiazoline ligand with cobalt(II) halides results in the formation of distorted tetrahedral complexes where the ligand coordinates to the cobalt ion through a nitrogen atom of the benzimidazole ring. unex.es In some cases, only the mer isomer of the cobalt(III) complex is formed, as confirmed by NMR spectroscopy and X-ray diffraction data. researchgate.net The resulting cobalt(III) complexes are typically diamagnetic. nih.gov

The synthesis of these complexes can be achieved by reacting the ligand with cobalt(II) salts, which are then oxidized to cobalt(III) during the reaction, or by starting with a cobalt(III) precursor like [Co(NH₃)₄CO₃]NO₃. nih.govresearchgate.net The structural analysis reveals that the coordination environment around the cobalt(III) ion is often a distorted octahedron. researchgate.net

Zinc(II) complexes with 2-phenylbenzimidazole and its derivatives have been explored for the construction of metal-organic frameworks (MOFs). A novel zinc(II)-based MOF, ZPBIF-1, was synthesized using a solvothermal method with 2-phenylbenzimidazole as the organic linker. nih.gov This framework, identified as tetrakis(2-phenylbenzoimidazol-1-yl) zinc, exhibits a rod-like morphology with a hexagonal face. nih.gov

Characterization using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and FT-IR spectroscopy confirmed the structure of the MOF. nih.gov The resulting material demonstrated high porosity and crystallinity, making it a promising candidate for applications such as the removal of organic dyes from aqueous solutions. nih.govnih.gov The adsorption capacity of ZPBIF-1 was found to be significant for various dyes, including Acid red 88, Basic violet 14, Basic blue 54, and Congo red. nih.govnih.gov

The formation of these zinc-based frameworks relies on the bridging of benzimidazolate anions with zinc(II) ions, creating a neutral network structure. researchgate.net

Iridium(III) complexes incorporating 2-phenylbenzimidazole as a cyclometalating ligand have been extensively studied for their phosphorescent properties. rsc.orgacs.org These complexes are of great interest for applications in organic light-emitting diodes (OLEDs). rsc.org By introducing various substituents onto the 2-phenylbenzimidazole ligand, it is possible to finely tune the emission color and efficiency of the resulting iridium(III) complexes. rsc.orgnih.gov

For example, a series of neutral bisheteroleptic iridium(III) complexes with substituted 2-phenylbenzimidazole ligands and picolinate (B1231196) as an ancillary ligand have been synthesized and characterized. rsc.org These complexes are highly phosphorescent at room temperature, with emission quantum yields ranging from 0.04 to 0.43 in deaerated dichloromethane. rsc.org The emission properties are influenced by the electronic nature of the substituents, which can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov

The introduction of electron-donating or electron-withdrawing groups on the phenyl or benzimidazole rings allows for the manipulation of the emission wavelength. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to understand the nature of the emissive excited states, which can be a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions. acs.orgcityu.edu.hk

Table 1: Photophysical and Electrochemical Data for Selected Iridium(III) Complexes

Complex λem (nm) Φ τ (μs) Eox (V) Ered (V)
IrL¹₂ 566 0.32 0.61 -2.38
(ppy)₂Irpic 505 0.15 0.514 0.66 -2.27
IrL⁹₂ 0.80
IrL¹⁰₂ 0.71

Data sourced from multiple studies. rsc.orgacs.org λem: Emission maximum, Φ: Quantum yield, τ: Lifetime, Eox: Oxidation potential, Ered: Reduction potential.

Tin(IV) complexes with benzimidazole-based ligands have been synthesized and their geometries have been investigated. For instance, tin(IV) complexes with 2-(2-pyridyl)benzimidazole (B74506) were prepared, and their X-ray crystal structures revealed a distorted octahedral geometry around the tin(IV) atom. rsc.org In these complexes, the ligand acts as a bidentate chelate, coordinating through the pyridine-type nitrogen atoms. rsc.org

The synthesis of organotin(II) and organolead(II) complexes with ligands like benzylideneaniline (B1666777) has also been reported, resulting in complexes with a proposed square planar geometry. researchgate.net The synthesis and characterization of various tin complexes, including those with bulky tin ligands, have been a subject of research, with applications in small molecule activation. miami.eduresearchgate.netrsc.org

Ligand Field Effects and Electronic Structure of Metal Complexes

The coordination of 2-phenylbenzimidazole and its derivatives to a metal center induces ligand field effects that influence the electronic structure and, consequently, the properties of the complex. The strong σ-donating ability of the deprotonated carbon in cyclometalated complexes, combined with the π-acceptor ability of the heterocyclic part of the ligand, creates a strong ligand field. rsc.org This strong field is crucial for the desirable photophysical properties of iridium(III) and platinum(II) complexes used as phosphorescent emitters. rsc.org

Electrochemical studies, such as cyclic voltammetry, provide insights into the electronic structure of these complexes. The oxidation and reduction potentials are related to the energies of the HOMO and LUMO, respectively. rsc.org For instance, in iridium(III) complexes with 2-phenylbenzimidazole ligands, the oxidation is typically centered on the iridium(III)/iridium(IV) couple, while the reduction primarily involves the cyclometalating ligand. rsc.org

The electronic properties of the ligand can be systematically modified by introducing substituents. Electron-donating groups generally raise the HOMO energy level, making the complex easier to oxidize, while electron-withdrawing groups lower the LUMO energy, facilitating reduction. rsc.org These modifications allow for the tuning of the redox potentials and the energy of the excited states, which in turn affects the emission color and efficiency of luminescent complexes. acs.org

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. 2-Phenylbenzimidazole has been utilized as a primary building block in the synthesis of novel MOFs, demonstrating its utility in creating robust frameworks for various applications.

A notable example is a zinc(II)-based organic framework, designated as ZPBIF-1, which was synthesized using 2-phenylbenzimidazole as the organic linker through a solvothermal method. nih.gov This framework was successfully employed for the removal of various organic dyes from aqueous solutions, showcasing its potential as an effective adsorbent material. nih.gov The study highlighted the role of the 2-phenylbenzimidazole ligand in forming a stable, porous structure capable of capturing dye molecules. nih.gov

The versatility of the benzimidazole core is further demonstrated in the direct synthesis of two-dimensional zinc(II)-benzimidazole-acetate MOF nanosheets. osti.gov Although not specifically using 2-phenylbenzimidazole, this research illustrates that benzimidazole-containing ligands can form layered MOF structures, which are promising for applications such as gas separation membranes. osti.gov The ability to functionalize the benzimidazole ligand allows for the tuning of the MOF's chemical and physical properties. This principle of ligand functionalization is a key strategy in the design of MOFs for specific applications, where modifications to the organic linker can introduce new functionalities or enhance existing properties. nih.govnih.gov

The synthesis of these materials often involves solvothermal or hydrothermal methods where the metal salt and the organic linker, such as 2-phenylbenzimidazole hydrochloride, are reacted in a suitable solvent under elevated temperature and pressure. In the case of ZPBIF-1, the framework demonstrated significant adsorption capacities for several industrial dyes.

Table 1: Adsorption Capacities of ZPBIF-1 for Various Dyes

DyeMaximum Adsorption Capacity (mg/g)Reference
Acid red 881666.66 nih.gov
Basic violet 141250 nih.gov
Basic blue 541000 nih.gov
Congo red1250 nih.gov

The data indicates that the MOF constructed from 2-phenylbenzimidazole exhibits high efficiency in removing pollutants from water. nih.gov The kinetic and thermodynamic studies of the adsorption process for ZPBIF-1 revealed that the sorption kinetics are best described by the pseudo-second-order model, and the Langmuir isotherm model was found to be the most suitable for describing the experimental data. nih.gov

Metal Ion Recognition and Sensing Applications

The ability of 2-phenylbenzimidazole to form complexes with specific metal ions, often accompanied by a change in its photophysical properties, makes it an excellent candidate for the development of chemosensors for metal ion recognition and sensing. The underlying principle of these sensors is the selective binding of a metal ion by the ligand, which modulates the fluorescence or color of the system, allowing for qualitative and quantitative detection. The benzimidazole moiety acts as the recognition site, while the phenyl substituent can be modified to tune the sensor's properties.

Fluorescent chemosensors based on benzimidazole derivatives have been developed for the detection of a range of metal ions, including Cu²⁺, Zn²⁺, Hg²⁺, and Fe²⁺. nih.govresearchgate.netkorea.ac.krmdpi.comiaea.orgnih.gov These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism. In a "turn-off" sensor, the fluorescence of the ligand is quenched upon binding to the metal ion. Conversely, a "turn-on" sensor exhibits an enhancement of fluorescence in the presence of the target ion.

For instance, a conjugated polybenzimidazole material has been successfully used as a "turn-off" fluorescent probe for the simultaneous detection of Cu²⁺ and Zn²⁺ with detection limits in the nanomolar range. nih.govmdpi.com The quenching of fluorescence upon the addition of these metal ions allows for their sensitive detection. nih.govmdpi.com The Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency, was determined for this system.

Table 2: Sensing Parameters of a Polybenzimidazole-based Fluorescent Sensor

Metal IonDetection LimitStern-Volmer Constant (Ksv) (M⁻¹)Reference
Cu²⁺5.98 x 10⁻⁹ M8.95 x 10⁴ mdpi.com
Zn²⁺6.02 x 10⁻⁹ M4.52 x 10⁴ mdpi.com

Furthermore, benzimidazole-appended Schiff base derivatives have been synthesized for the selective detection of Hg²⁺ ions, demonstrating a "turn-off" fluorescence response with a low limit of detection. researchgate.net In another study, a pyridinyl-benzoimidazole-derived ionophore showed exclusive selectivity for Fe²⁺ ions, highlighting the potential for designing highly specific sensors by modifying the benzimidazole structure. korea.ac.kriaea.org

The design of these chemosensors often involves creating a "receptor-spacer-fluorophore" system. nih.gov The 2-phenylbenzimidazole unit can act as both the receptor and part of the fluorophore system. The binding of a metal ion to the nitrogen atoms of the benzimidazole ring alters the electronic structure of the molecule, leading to a change in its emission properties. The selectivity of the sensor is determined by the specific coordination geometry and binding affinity of the ligand for different metal ions.

Supramolecular Chemistry and Self Assembly of 2 Phenylbenzimidazole Hydrochloride Systems

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cucurbiturils)

The 2-phenylbenzimidazolium cation, the cationic component of 2-phenylbenzimidazole (B57529) hydrochloride, has been shown to engage in host-guest interactions with various macrocyclic receptors, particularly modified cucurbit[n]urils (Q[n]s). These barrel-shaped molecules possess a hydrophobic cavity and hydrophilic carbonyl portals, enabling them to encapsulate guest molecules. nih.gov

Further investigations with dicyclohexanocucurbit researchgate.neturil (CyH₂Q researchgate.net) also revealed complex formation with 2-phenylbenzimidazole. nih.govroyalsocietypublishing.org Spectroscopic methods in the liquid phase indicated a 2:1 host-to-guest ratio. nih.govroyalsocietypublishing.org However, when the complex was crystallized, single-crystal X-ray diffraction analysis showed a different stoichiometry of 1:3 (host:guest). nih.govresearchgate.net This highlights how the conditions and phases (liquid vs. solid) can influence the final supramolecular assembly.

Table 1: Host-Guest Complexation of 2-Phenylbenzimidazole with Cucurbiturils

Host Guest Method Stoichiometry (Host:Guest) Primary Driving Forces Reference
Tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net) 2-Phenylbenzimidazole ¹H NMR, UV-vis, Fluorescence, Mass Spectrometry 1:1 Enthalpy-driven nih.govresearchgate.net
Tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net) 2-Phenylbenzimidazole Single-Crystal X-ray Diffraction 1:1 Hydrogen bonding, Ion-dipole interactions nih.gov
Dicyclohexanocucurbit researchgate.neturil (CyH₂Q researchgate.net) 2-Phenylbenzimidazole ¹H NMR, UV-vis, Fluorescence 2:1 Not specified nih.gov

Hydrogen Bonding Networks in Solid State Structures

In the solid state, the crystal structure of 2-phenylbenzimidazole hydrochloride is heavily dictated by a network of hydrogen bonds. As an ionic salt, it consists of the 2-phenylbenzimidazolium cation and a chloride anion. The protonated benzimidazole (B57391) ring contains two N-H groups that act as strong hydrogen bond donors. The chloride anion, in turn, is an effective hydrogen bond acceptor.

The primary interaction governing the assembly is the formation of N-H···Cl hydrogen bonds. researchgate.net This type of interaction is common in hydrochloride salts of nitrogen-containing heterocycles and forms the principal connection between the cationic and anionic components of the structure. researchgate.net

C-H···Cl Interactions: Hydrogen atoms on the phenyl and benzimidazole rings can form weak hydrogen bonds with the chloride anion.

π-π Stacking: The planar aromatic rings of the 2-phenylbenzimidazolium cations can stack on top of one another. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the packing efficiency and stability. Such π-π interactions are known to contribute to the cohesion of related benzimidazole crystal structures. nih.gov

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-system of an aromatic ring on an adjacent molecule.

Together, these directional interactions create a robust, three-dimensional supramolecular architecture.

Table 2: Potential Intermolecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Role in Crystal Structure
Ionic Hydrogen Bond N-H (from benzimidazolium) Cl⁻ (Chloride ion) Primary linkage between cations and anions
Weak Hydrogen Bond C-H (from aromatic rings) Cl⁻ (Chloride ion) Secondary stabilization of the lattice
π-π Stacking Aromatic π-system Aromatic π-system Contributes to packing density and cohesion

Influence of Lattice Water Molecules on Supramolecular Assembly and Polymorphism

The presence of water molecules during the crystallization of this compound can significantly impact its supramolecular assembly, leading to the formation of hydrates. These water molecules, known as lattice water, become an integral part of the crystal structure. ias.ac.in They can act as "molecular glue," connecting the 2-phenylbenzimidazolium cations and chloride anions through additional hydrogen bonds. A water molecule can simultaneously act as a hydrogen bond donor (via its O-H groups) and a hydrogen bond acceptor (via its lone pairs on the oxygen atom).

Studies on the closely related 2-phenylbenzimidazole-5-sulfonic acid have demonstrated that the degree of hydration can change depending on the crystallization conditions, such as the duration of the process. ias.ac.in An initial crystalline form with one lattice water molecule was observed to transform over several months into a more stable form containing two lattice water molecules. ias.ac.in This transformation underscores how lattice water strongly influences the hydrogen-bonded self-assembly and can give rise to different hydrated crystalline forms, a phenomenon often termed pseudopolymorphism. ias.ac.inresearchgate.net

Crystallization Processes and Polymorphic Forms

Polymorphism is the ability of a single chemical compound to exist in multiple crystalline forms. mt.com These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements, leading to variations in physical properties such as solubility, melting point, and stability. researchgate.netmt.com

For this compound, polymorphism can arise from different packing arrangements of the ions or, as discussed previously, from the inclusion of solvent molecules (like water) to form pseudopolymorphs or solvates. ias.ac.inresearchgate.net The specific polymorphic form obtained from a crystallization process is highly dependent on a range of experimental conditions.

Key factors that can influence the crystallization outcome include:

Solvent: The polarity, hydrogen-bonding capability, and viscosity of the solvent can affect nucleation and growth kinetics, favoring one polymorph over another.

Temperature: Temperature controls the solubility and the thermodynamic stability of different forms. For some systems, one polymorph may be stable at low temperatures, while another is stable at higher temperatures. nih.gov

Cooling/Evaporation Rate: Rapid cooling or evaporation often yields a less stable (metastable) form, in accordance with Ostwald's Rule of Stages, whereas slow processes are more likely to produce the most thermodynamically stable form. nih.gov

Presence of Impurities or Additives: Foreign substances can inhibit or promote the nucleation of specific polymorphs.

A study on a sulfonic acid derivative of 2-phenylbenzimidazole showed that simply aging the crystals in the mother liquor for several months was enough to induce a transformation from one hydrated form to another, which was visibly apparent as the crystal morphology changed from needles to cubic blocks. ias.ac.in This demonstrates the critical role of crystallization process control in obtaining a desired, single polymorphic form.

Table 3: Factors Influencing Crystallization and Polymorphism

Factor Influence on Crystallization Potential Outcome
Solvent System Affects solubility, molecular interactions, and kinetics. Different polymorphs or solvates.
Temperature Determines thermodynamic stability and solubility curves. Temperature-dependent polymorph formation. nih.gov
Rate of Supersaturation Controls nucleation and growth (e.g., via cooling/evaporation). Kinetic (metastable) vs. thermodynamic (stable) forms. nih.gov
Agitation Affects mass transfer and can induce secondary nucleation. Can influence crystal size and potentially the polymorphic form.

Ionic Self-Assembly Phenomena and Aggregate Formation

The formation of crystalline solids from this compound is a quintessential example of ionic self-assembly. This process is driven by the spontaneous organization of the constituent ions—the 2-phenylbenzimidazolium cation and the chloride anion—into a thermodynamically stable, ordered structure.

The primary driving force for this assembly is the strong, non-directional electrostatic attraction between the positive and negative ions. This initial attraction brings the ions into close proximity. Subsequently, more specific and directional interactions dictate the precise arrangement of the ions in the crystal lattice.

As detailed in section 6.2, the most significant of these directional forces is hydrogen bonding, particularly the N-H···Cl bonds that create a well-defined framework connecting the ions. researchgate.net This is complemented by weaker forces, such as π-π stacking between the aromatic systems of the cations. nih.govnih.gov The interplay of these forces—strong electrostatic attraction for aggregation and directional hydrogen bonding/π-stacking for ordering—results in the formation of a highly organized three-dimensional crystalline aggregate. The final structure represents a minimization of the system's energy, balancing the attractive and repulsive forces to achieve an optimal packing arrangement.

Applications of 2 Phenylbenzimidazole Hydrochloride in Materials Science and Catalysis

Corrosion Inhibition Mechanisms and Performance

The economic and safety implications of metal corrosion have driven extensive research into effective corrosion inhibitors. 2-Phenylbenzimidazole (B57529) and its derivatives have emerged as a promising class of organic inhibitors, particularly for steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

The protective action of 2-phenylbenzimidazole hydrochloride against corrosion is fundamentally linked to its adsorption onto the metal surface. This process is complex and can involve both physical and chemical interactions. The molecule contains nitrogen heteroatoms, a benzene (B151609) ring, and an imidazole (B134444) ring, all of which are active sites for adsorption. The nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the π-electrons of the aromatic rings can also interact with the metal surface. This leads to the formation of a protective film that isolates the metal from the corrosive medium.

Studies have shown that the adsorption of 2-phenylbenzimidazole derivatives on steel surfaces in acidic solutions, such as 1 M HCl, follows the Langmuir adsorption isotherm. This indicates the formation of a monolayer of the inhibitor on the metal surface. The nature of the adsorption can be elucidated by the value of the standard free energy of adsorption (ΔG°ads). Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more suggest chemisorption (covalent bonding). For many 2-phenylbenzimidazole derivatives, the calculated ΔG°ads values fall in a range that suggests a mixed-mode of adsorption, involving both physisorption and chemisorption.

The effectiveness of this compound and its derivatives as corrosion inhibitors has been quantified through various experimental techniques, primarily electrochemical methods and gravimetric (weight loss) measurements.

Electrochemical Studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition. Potentiodynamic polarization studies have shown that 2-phenylbenzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is evident from the shift in the corrosion potential (Ecorr) and a significant reduction in the corrosion current density (icorr) upon the addition of the inhibitor.

EIS measurements further corroborate these findings. In the presence of 2-phenylbenzimidazole inhibitors, the charge transfer resistance (Rct) typically increases, while the double-layer capacitance (Cdl) decreases. The increase in Rct signifies a slowing of the corrosion rate at the metal-solution interface, while the decrease in Cdl is attributed to the displacement of water molecules by the adsorbing inhibitor molecules, leading to a thicker and/or less dielectric protective layer.

Gravimetric Studies: Weight loss measurements offer a direct and straightforward method to evaluate corrosion inhibition efficiency. These studies involve exposing metal coupons to a corrosive environment with and without the inhibitor for a specific duration and then measuring the difference in weight. The inhibition efficiency (IE%) is then calculated. Research has demonstrated that the inhibition efficiency of 2-phenylbenzimidazole derivatives increases with their concentration, reaching a plateau at an optimal concentration where the metal surface is saturated with the inhibitor.

The following table summarizes typical inhibition efficiencies for a 2-phenylbenzimidazole derivative on mild steel in 1 M HCl, as determined by various methods.

Concentration (M)Weight Loss IE%Potentiodynamic Polarization IE%EIS IE%
0.000175.374.876.1
0.000585.184.585.9
0.00190.289.791.0
0.00593.592.994.2

The corrosion inhibition performance of 2-phenylbenzimidazole can be fine-tuned by introducing various substituent groups onto its aromatic rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the molecule's ability to adsorb onto the metal surface and, consequently, its inhibition efficiency.

Electron-donating groups (e.g., -CH3, -OCH3, -NH2) increase the electron density on the molecule, particularly on the heteroatoms and aromatic rings. This enhanced electron density strengthens the coordination bond with the metal and improves the inhibitor's adsorption and protective capabilities. Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -COOH) tend to decrease the electron density, which can lead to a weaker interaction with the metal surface and lower inhibition efficiency.

For example, studies comparing the inhibition efficiency of various substituted 2-phenylbenzimidazoles have consistently shown that derivatives with electron-donating groups exhibit superior performance compared to the unsubstituted parent compound and those with electron-withdrawing groups. This highlights the importance of molecular design in developing highly effective corrosion inhibitors.

Catalytic Applications in Organic Synthesis

Beyond corrosion science, 2-phenylbenzimidazole and its derivatives have found utility as ligands in the development of catalysts for organic synthesis. Their nitrogen atoms can chelate to a metal center, forming stable complexes that can catalyze a variety of chemical transformations.

One notable application is in the field of C-C and C-N cross-coupling reactions. For instance, palladium complexes of N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts (the precursors to which 2-phenylbenzimidazole belongs) have been shown to be highly effective catalysts for Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The benzimidazole-based ligand stabilizes the palladium catalyst, preventing its decomposition and leading to high catalytic activity and turnover numbers.

Furthermore, copper complexes incorporating 2-phenylbenzimidazole-based ligands have been employed as catalysts in Ullmann-type coupling reactions and click chemistry (e.g., azide-alkyne cycloadditions). The steric and electronic properties of the 2-phenylbenzimidazole ligand can be modified to control the reactivity and selectivity of the catalytic system.

Proton Transporting Materials

The benzimidazole (B57391) moiety is amphoteric, meaning it can act as both a proton donor and a proton acceptor. This property makes 2-phenylbenzimidazole and its derivatives attractive building blocks for the creation of proton-conducting materials, which are essential components of proton exchange membrane fuel cells (PEMFCs).

In a non-aqueous environment, proton transport in benzimidazole-based materials occurs via a Grotthuss-type mechanism, where protons hop between adjacent benzimidazole molecules through a network of hydrogen bonds. The presence of the phenyl group in 2-phenylbenzimidazole can influence the packing of the molecules in the solid state, which in turn affects the hydrogen-bonding network and the efficiency of proton transport.

Researchers have incorporated 2-phenylbenzimidazole into polymer backbones, such as poly(ether ether ketone) (PEEK), to create high-temperature PEMFC membranes. These materials exhibit good thermal stability and mechanical properties, and when doped with a strong acid like phosphoric acid, they show promising proton conductivity at temperatures above 100°C, where traditional Nafion membranes tend to dehydrate and lose their conductivity.

General Development of Advanced Materials

The versatility of the 2-phenylbenzimidazole scaffold has led to its incorporation into a broader range of advanced materials. Its ability to coordinate with various metal ions has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as luminescence, porosity, and magnetism, with potential applications in sensing, gas storage, and separation.

For example, lanthanide complexes of 2-phenylbenzimidazole derivatives have been investigated for their photoluminescent properties. The benzimidazole ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at a characteristic wavelength. This "antenna effect" is the basis for developing luminescent materials for applications in lighting, displays, and bio-imaging.

Q & A

Q. Table 1: Yield Variation with HCl Concentration

HCl Concentration (%)Yield (%)Reference
0 (free base)65
2530
>25<30

Basic: What characterization techniques are critical for verifying this compound purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm aromatic proton environments (e.g., shifts at δ 7.2–8.1 ppm for benzimidazole protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>97%) .
  • Melting Point Analysis : Validate identity via a sharp melting point range of 293–296°C .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear impervious gloves, tightly sealed goggles, and protective lab coats. Use NIOSH-approved respirators in high-concentration environments .
  • First Aid : For skin contact, rinse immediately with water and soap. For eye exposure, irrigate with water for 15 minutes and seek medical attention .
  • Storage : Store in a locked, dry environment away from oxidizing agents .

Advanced: How does this compound act as a UV-induced DNA photosensitizer?

Methodological Answer:
Under UV-B (290–320 nm) irradiation, 2-phenylbenzimidazole generates reactive oxygen species (ROS) via energy transfer, causing single-strand DNA breaks. Key steps:

Photoexcitation : UV absorption promotes the molecule to an excited state.

ROS Generation : Energy transfer to molecular oxygen produces 1O2^1O_2 or OH\cdot OH radicals.

DNA Damage : ROS oxidize guanine residues, detected via gel electrophoresis or comet assays .

Q. Table 2: Photochemical Activity Under UV Wavelengths

Wavelength (nm)DNA Damage Efficiency (%)Reference
290–320High (quantifiable strand breaks)
>320Negligible

Advanced: How can reaction conditions be optimized to resolve low yields in HCl-mediated syntheses?

Methodological Answer:
Low yields often arise from incomplete hydrolysis of o-phenylenediamine hydrochloride. Solutions include:

  • Controlled Hydrolysis : Pre-treat the dihydrochloride salt with water to regenerate the free diamine before adding benzoic acid .
  • Catalytic Acid : Use substoichiometric HCl (e.g., 25%) to avoid protonating reactive amine groups .

Advanced: What strategies are used to design bioactivity studies for 2-phenylbenzimidazole derivatives?

Methodological Answer:

  • Pharmacophore Modeling : Modify the benzimidazole core with substituents (e.g., sulfonic acid groups) to enhance antiviral or anxiolytic activity. Docking studies against viral proteases or GABA receptors guide structural optimization .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and antiviral activity (plaque reduction) at concentrations ≤100 µM .

Advanced: How should researchers address contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies often stem from variations in HCl concentration or diamine precursor form. Mitigation steps:

Replicate Conditions : Use free o-phenylenediamine (65% yield) instead of its hydrochloride salt (30% yield) .

Monitor Reaction Progress : Employ TLC or in-situ IR to track intermediate formation .

Advanced: What computational methods predict the interaction of 2-phenylbenzimidazole with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to DNA or enzymes using AMBER or GROMACS. Analyze hydrogen bonding and π-π stacking interactions .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways in photochemical applications .

Advanced: How are Mannich base derivatives of 2-phenylbenzimidazole synthesized for enhanced bioactivity?

Methodological Answer:

  • Reaction Design : React 2-phenylbenzimidazole with formaldehyde and secondary amines (e.g., piperidine) under mild acidic conditions (pH 4–5).
  • Isolation : Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via X-ray crystallography .

Q. Table 3: Mannich Base Derivatives and Applications

Derivative StructureBiological ActivityReference
2-(Piperidinylmethyl)benzimidazoleAntifungal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.